molecular formula C19H19N7 B6459136 4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2549009-84-7

4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile

Cat. No.: B6459136
CAS No.: 2549009-84-7
M. Wt: 345.4 g/mol
InChI Key: SOYXJUYZBLFERF-UHFFFAOYSA-N
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Description

4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a piperazine ring, all connected through a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Mechanism of Action

Target of Action

It is known that pyrimidine-derived polycyclic nitrogen heterocycles, which this compound is a part of, are of interest as n,n,n-tridentate ligands for the synthesis of transition metal coordination compounds .

Mode of Action

It is known that pyrimidine-derived compounds can influence the electronic and spatial structure of coordination compounds . This suggests that the compound may interact with its targets by modifying their electronic and spatial structures, leading to changes in their function.

Biochemical Pathways

It is known that nucleophilic substitution and cross-coupling reactions occur more readily on the pyrimidine versus the pyridine ring . This suggests that the compound may affect biochemical pathways involving these reactions.

Pharmacokinetics

It is known that good absorption is necessary for oral administration . This suggests that the compound may have good bioavailability if administered orally.

Result of Action

It is known that pyrimidine-derived compounds can influence the electronic and spatial structure of coordination compounds . This suggests that the compound may induce changes in the electronic and spatial structures of its targets, leading to alterations in their function.

Action Environment

It is known that the synthesis of such hybrid compounds as 2,4(6)-bis(pyridin-2-yl)pyrimidines, which this compound is a part of, is promising . This suggests that the compound may be stable and effective in various environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole and pyrimidine intermediates, which are then coupled with piperazine and benzonitrile derivatives. Key steps include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine and diketone precursors.

    Synthesis of the pyrimidine ring: This often involves the condensation of a suitable amidine with a β-dicarbonyl compound.

    Coupling reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzonitrile moiety, where halogenated derivatives can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products

    Oxidation: Oxidized pyrazole and pyrimidine derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated benzonitrile derivatives.

Scientific Research Applications

4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is unique due to its specific combination of pyrazole, pyrimidine, and piperazine rings, which confer distinct biological activities and make it a versatile scaffold for drug development.

Properties

IUPAC Name

4-[[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7/c20-13-16-2-4-17(5-3-16)14-24-8-10-25(11-9-24)18-12-19(22-15-21-18)26-7-1-6-23-26/h1-7,12,15H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYXJUYZBLFERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C#N)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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